molecular formula C14H13ClN4O2S B11991700 7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione CAS No. 316357-92-3

7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione

Cat. No.: B11991700
CAS No.: 316357-92-3
M. Wt: 336.8 g/mol
InChI Key: VZCMJXMQPOJJKU-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a methylthio group attached to a purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl, methyl, and methylthio groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    7-(4-chlorobenzyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as:

Uniqueness

The presence of the chlorobenzyl group in 7-(4-chlorobenzyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

316357-92-3

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione

InChI

InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)17-13(18)21)19(14(16-11)22-2)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,17,20,21)

InChI Key

VZCMJXMQPOJJKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC3=CC=C(C=C3)Cl

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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